Polyglyceryl-6 stearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

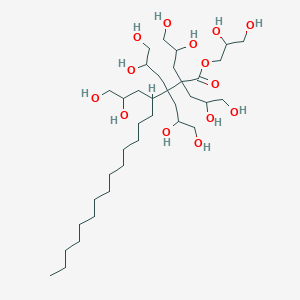

Polyglyceryl-6 stearate: is a compound derived from glycerin and stearic acid. It is primarily used as an emulsifier in various cosmetic and personal care products. This compound helps in mixing oil and water, creating stable emulsions. It is PEG-free and based on renewable raw materials, making it an eco-friendly choice .

準備方法

Synthetic Routes and Reaction Conditions: Polyglyceryl-6 stearate is synthesized through a polycondensation reaction of glycerol, followed by esterification with stearic acid. The polycondensation reaction involves heating glycerol to form polyglycerol, which is then reacted with stearic acid to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of renewable raw materials. The process typically includes the following steps:

Polycondensation of Glycerol: Glycerol is heated to form polyglycerol.

Esterification: The polyglycerol is then esterified with stearic acid under controlled conditions to produce this compound.

化学反応の分析

Types of Reactions: Polyglyceryl-6 stearate primarily undergoes esterification reactions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Glycerol and stearic acid.

Conditions: Polycondensation of glycerol is carried out at elevated temperatures, followed by esterification with stearic acid.

Major Products Formed: The primary product formed from these reactions is this compound. No significant by-products are typically formed under controlled conditions .

科学的研究の応用

Chemistry: Polyglyceryl-6 stearate is used as an emulsifier in various chemical formulations. It helps in stabilizing emulsions and improving the texture of products .

Biology: In biological research, this compound is used in formulations for drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating active ingredients .

Medicine: this compound is used in the formulation of topical medications and creams. Its emulsifying properties help in the even distribution of active ingredients on the skin .

Industry: In the cosmetic and personal care industry, this compound is widely used in products such as lotions, creams, and sunscreens. It provides moisturization and enhances the stability of formulations .

作用機序

Polyglyceryl-6 stearate acts as an emulsifier by reducing the surface tension between oil and water phases, allowing them to mix and form stable emulsions. The molecular structure of this compound, which includes both hydrophilic (water-attracting) and lipophilic (oil-attracting) components, enables it to interact with both oil and water molecules, stabilizing the emulsion .

類似化合物との比較

- Polyglyceryl-6 behenate

- Polyglyceryl-6 distearate

- Polyglyceryl-10 caprylate

Comparison: Polyglyceryl-6 stearate is unique due to its specific combination of glycerol and stearic acid, which provides excellent emulsifying properties and moisturization. Compared to polyglyceryl-6 behenate and polyglyceryl-6 distearate, this compound is particularly effective in low-viscous formulations such as serums and sprays .

特性

IUPAC Name |

2,3-dihydroxypropyl 2,2,3,3,4-pentakis(2,3-dihydroxypropyl)octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27(15-28(43)20-37)35(16-29(44)21-38,17-30(45)22-39)36(18-31(46)23-40,19-32(47)24-41)34(49)50-26-33(48)25-42/h27-33,37-48H,2-26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDUIJTXNGADSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95461-65-7 |

Source

|

| Record name | Polyglyceryl-6 stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095461657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(1-Aminoethyl)phenyl]-1-phenylurea](/img/structure/B3316766.png)

![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)

![[4-(1-Aminoethyl)phenyl]urea](/img/structure/B3316802.png)

![N-(2-methoxy-5-methylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B3316827.png)

![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3316841.png)

![2-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide](/img/structure/B3316854.png)

![5-bromo-2-chloro-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B3316858.png)

![N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3316861.png)